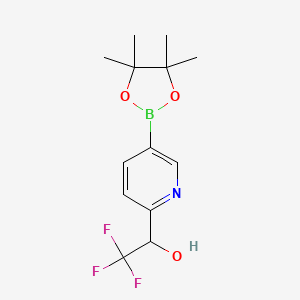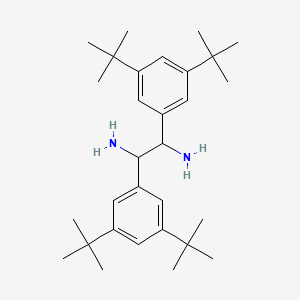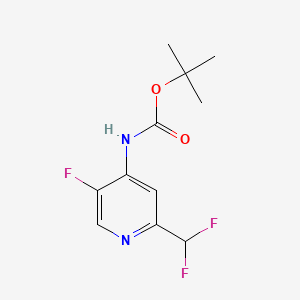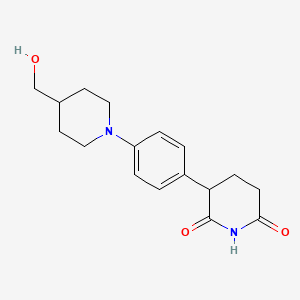
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyridine ring, making it a versatile building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-bromo-2,2,2-trifluoro-1-hydroxyethylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds, depending on the halide used.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group removed.
Wissenschaftliche Forschungsanwendungen
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form the desired products . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxypyridine-3-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 3-Pyridineboronic acid 1,3-propanediol ester
Uniqueness
6-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound for applications requiring high reactivity and stability.
Eigenschaften
Molekularformel |
C13H17BF3NO3 |
|---|---|
Molekulargewicht |
303.09 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(18-7-8)10(19)13(15,16)17/h5-7,10,19H,1-4H3 |
InChI-Schlüssel |
BDPMZWIBOFYTPA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)

![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)





![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)
